![molecular formula C26H29N5O2 B2473096 8-[(Dibenzylamino)methyl]-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione CAS No. 578719-37-6](/img/structure/B2473096.png)
8-[(Dibenzylamino)methyl]-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-[(Dibenzylamino)methyl]-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione, also known as DBM or roscovitine, is a purine derivative that has been extensively studied for its potential therapeutic applications in various diseases. DBM is a potent inhibitor of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation, making it a promising candidate for cancer therapy. In addition, DBM has been investigated for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Wirkmechanismus
8-[(Dibenzylamino)methyl]-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione exerts its effects by inhibiting CDKs, which are key regulators of the cell cycle. CDKs are activated by binding to cyclins, which promote cell cycle progression. By inhibiting CDKs, this compound can lead to cell cycle arrest and apoptosis. In addition, this compound has been shown to inhibit other kinases, such as glycogen synthase kinase 3β (GSK-3β), which is involved in the regulation of various cellular processes, including cell survival and proliferation.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis. In addition, this compound has been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is essential for tumor growth and metastasis. In neurodegenerative diseases, this compound has been shown to have neuroprotective effects by inhibiting CDKs and reducing oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
8-[(Dibenzylamino)methyl]-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione has several advantages for lab experiments. It is a potent and selective inhibitor of CDKs, making it a useful tool for studying the role of CDKs in various cellular processes. In addition, this compound has been extensively studied, and its mechanism of action is well understood. However, this compound also has some limitations for lab experiments. It is a relatively expensive compound, and its synthesis requires several steps. In addition, this compound has low solubility in water, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 8-[(Dibenzylamino)methyl]-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione. In cancer research, this compound could be further investigated for its potential use in combination with other chemotherapeutic agents. In addition, the use of this compound as a radiosensitizer could also be explored. In neurodegenerative diseases, this compound could be investigated for its potential use in combination with other neuroprotective agents. Finally, the development of more potent and selective CDK inhibitors could also be a future direction for research in this area.
Conclusion:
In conclusion, this compound is a promising compound that has been extensively studied for its potential therapeutic applications in various diseases. Its mechanism of action as a CDK inhibitor has been well characterized, and it has shown promising results in both cancer and neurodegenerative disease research. While this compound has several advantages for lab experiments, its limitations should also be considered. Future research on this compound could focus on its use in combination with other agents or the development of more potent and selective CDK inhibitors.
Synthesemethoden
8-[(Dibenzylamino)methyl]-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione can be synthesized through a multi-step process starting with commercially available 7-bromo-1,3-dimethylxanthine. The synthesis involves the reaction of 7-bromo-1,3-dimethylxanthine with benzylamine to form 8-benzylamino-1,3-dimethylxanthine. This intermediate is then reacted with formaldehyde and hydrogen chloride to form 8-(dibenzylamino)methyl-1,3-dimethylxanthine. Finally, the compound is oxidized with potassium permanganate to yield this compound.
Wissenschaftliche Forschungsanwendungen
8-[(Dibenzylamino)methyl]-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, this compound has been shown to inhibit CDKs, which are overexpressed in many types of cancer. Inhibition of CDKs can lead to cell cycle arrest and apoptosis, making this compound a promising candidate for cancer therapy. This compound has also been investigated for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. In these diseases, CDKs are thought to play a role in the pathogenesis, making this compound a potential therapeutic agent.
Eigenschaften
IUPAC Name |
8-[(dibenzylamino)methyl]-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N5O2/c1-19(2)15-31-22(27-24-23(31)25(32)29(4)26(33)28(24)3)18-30(16-20-11-7-5-8-12-20)17-21-13-9-6-10-14-21/h5-14H,1,15-18H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQKVMAIZDKCDPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN(CC3=CC=CC=C3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

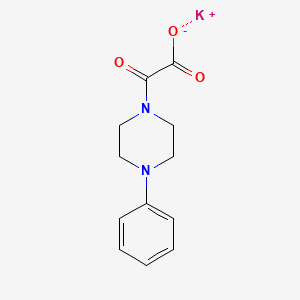
methanone](/img/structure/B2473015.png)
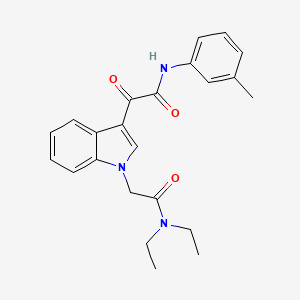
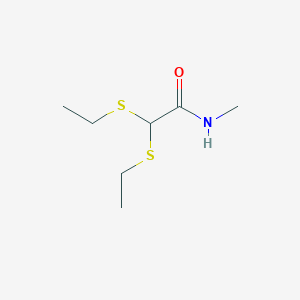
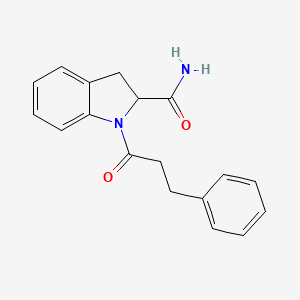
![5-Fluoro-N-[(2-methoxypyridin-4-yl)methyl]-4-methylpyridine-2-carboxamide](/img/structure/B2473021.png)
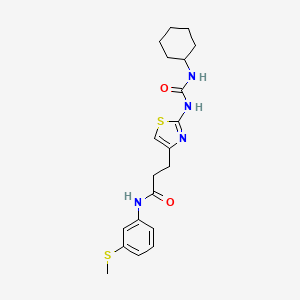
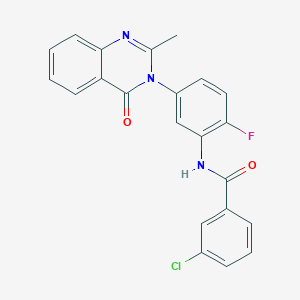
![2-{4-[2-(azepan-1-yl)-2-oxoethyl]piperazin-1-yl}-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2473027.png)
![3-(Benzenesulfonyl)-6-chloro-4-[4-(4-fluorophenyl)piperazin-1-yl]quinoline](/img/structure/B2473028.png)
![5-{2-[{[(4-Methoxybenzoyl)oxy]imino}(4-methoxyphenyl)methyl]cyclopropyl}-1,3-benzodioxole](/img/structure/B2473031.png)
![[(3S,4R)-4-(4-Chlorophenyl)pyrrolidin-3-yl]-methanol hydrochloride](/img/no-structure.png)
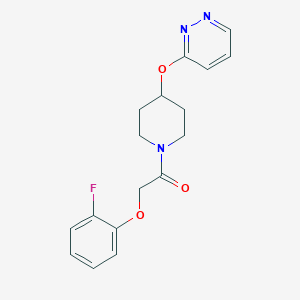
![8-[(3,4-Dichlorophenyl)methylsulfanyl]-1,3,9-trimethylpurine-2,6-dione](/img/structure/B2473035.png)